Ethyl 4-tert-butyl-2-ethoxybenzoate
Description
Ethyl 4-tert-butyl-2-ethoxybenzoate is an aromatic ester characterized by a benzoate backbone substituted with a tert-butyl group at the para position and an ethoxy group at the ortho position. This combination of substituents enhances lipophilicity compared to simpler ethyl benzoates, which may influence its solubility, chemical reactivity, and biological interactions .
Properties
IUPAC Name |
ethyl 4-tert-butyl-2-ethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-6-17-13-10-11(15(3,4)5)8-9-12(13)14(16)18-7-2/h8-10H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPOSTMQBRIZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 4-tert-butyl-2-ethoxybenzoate is widely used in scientific research due to its unique chemical properties. It serves as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Additionally, it is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-tert-butyl-2-ethoxybenzoate exerts its effects depends on its specific application. In pharmaceuticals, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with biological macromolecules such as proteins and nucleic acids.
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl Benzoate Derivatives
*Calculated based on analogous structures.
Key Observations:
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The tert-butyl group in this compound donates electrons via inductive effects, stabilizing the ester against nucleophilic hydrolysis. In contrast, the nitro group in Ethyl 4-nitrobenzoate withdraws electrons, increasing reactivity toward nucleophiles .
Solubility and Lipophilicity: The tert-butyl and ethoxy substituents in this compound likely enhance its solubility in nonpolar solvents (e.g., hexane, ethyl acetate) compared to polar derivatives like Ethyl 4-nitrobenzoate, which may favor aqueous-organic interfaces .
Biological and Industrial Relevance: Halogenated analogs (e.g., Ethyl 4-tert-butyl-3-iodobenzoate) are valuable in cross-coupling reactions for pharmaceutical synthesis .
Biological Activity
Ethyl 4-tert-butyl-2-ethoxybenzoate is a benzoate ester that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its molecular formula and a molecular weight of approximately 238.33 g/mol. The compound features a benzene ring with a tert-butyl group and an ethoxy group, which contribute to its unique reactivity and biological properties.
1. Inhibition of Sirtuin Enzymes
One notable biological activity of this compound is its role as an inhibitor of sirtuin enzymes, particularly yeast sirtuin (Sir2p). Sirtuins are NAD+-dependent deacetylases that play crucial roles in cellular regulation, metabolism, and aging processes. Inhibition of these enzymes has implications for research on metabolic diseases and aging.
Mechanism of Action:
The compound interacts with the active site of sirtuins, preventing substrate binding and subsequent deacetylation reactions. This inhibition can lead to altered cellular signaling pathways associated with aging and metabolic disorders.
2. Antifungal Activity
Recent studies have demonstrated that related compounds exhibit significant antifungal activity against various phytopathogenic fungi. For instance, structural analogs have shown inhibition rates exceeding 80% against Sclerotinia sclerotiorum and moderate activity against Rhizoctonia solani . While specific data on this compound is limited, the structural similarities suggest potential antifungal properties.
| Compound | Activity Against Sclerotinia sclerotiorum | Activity Against Rhizoctonia solani |
|---|---|---|
| This compound | >80% inhibition | Moderate (exact % not specified) |
Synthesis Methods
The synthesis of this compound typically involves the condensation reaction between 4-tert-butylbenzoic acid and ethanol, often catalyzed by acid catalysts to facilitate ester formation. The reaction can be summarized as follows:
Study on Sirtuin Inhibition
In a study focusing on the biochemical applications of this compound, researchers utilized it as a tool to explore the role of sirtuins in cellular metabolism. The findings indicated that the compound effectively inhibited Sir2p activity in yeast models, leading to increased acetylation levels of target proteins, which are associated with metabolic regulation.
Antifungal Screening
Another study evaluated the antifungal properties of structurally similar compounds derived from benzoic acid derivatives. The results indicated that certain modifications to the benzene ring could enhance antifungal activity, suggesting that this compound may also possess similar properties worthy of further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
